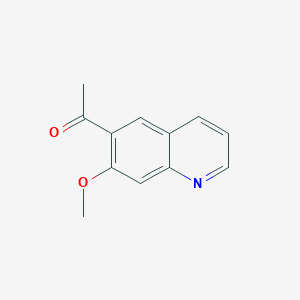

1-(7-Methoxyquinolin-6-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(7-methoxyquinolin-6-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(14)10-6-9-4-3-5-13-11(9)7-12(10)15-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEIMGJFKKLARX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)C=CC=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectory and Significance of Quinoline Derivatives in Synthetic Chemistry

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, was first isolated from coal tar in 1834. rsc.org This discovery marked the beginning of a long and significant history in synthetic chemistry. The quinoline scaffold quickly became recognized as a "privileged scaffold" due to its presence in numerous natural alkaloids, most notably quinine (B1679958), which was isolated from cinchona bark and used to treat malaria for centuries. orientjchem.orgontosight.airesearchgate.net The therapeutic success of quinine spurred chemists to develop methods for synthesizing the quinoline ring system, leading to the discovery of several foundational named reactions that are still fundamental to organic chemistry today. rsc.orgorientjchem.org

These synthetic advancements allowed for the creation of a vast library of quinoline derivatives, which were found to possess an exceptionally broad range of pharmacological activities. orientjchem.orgresearchgate.net Researchers have extensively studied these compounds for their potential as antimalarial, antibacterial, anticancer, antifungal, and anti-inflammatory agents. rsc.orgorientjchem.org The versatility of the quinoline nucleus allows for structural modifications at various positions, enabling chemists to fine-tune the biological and physicochemical properties of the molecules to design novel and potent therapeutic agents. orientjchem.orgfrontiersin.org This has cemented the quinoline framework as a cornerstone in medicinal chemistry and drug discovery research. ontosight.airesearchgate.net

Table 1: Foundational Synthetic Methods for Quinoline Derivatives

| Name of Synthesis | Reactants | Brief Description |

|---|---|---|

| Skraup Synthesis | Aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.com | A classic and widely used method involving the reaction of aniline with glycerol in the presence of an acid and an oxidizing agent to form the quinoline ring. rsc.org |

| Friedländer Synthesis | o-aminobenzaldehyde or o-aminoarylketone and a compound containing an α-methylene group. pharmaguideline.com | A condensation reaction that forms the quinoline ring by reacting an ortho-aminoaryl aldehyde or ketone with a carbonyl compound that has an active α-methylene group. pharmaguideline.com |

| Combes Synthesis | Arylamines and 1,3-dicarbonyl compounds. pharmaguideline.com | Involves the acid-catalyzed condensation of an arylamine with a β-diketone to form a β-amino enone, which is then cyclized to yield the quinoline. iipseries.org |

| Doebner-von Miller Reaction | Aniline and α,β-unsaturated carbonyl compounds. iipseries.org | A variation of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone reacts with an aniline in the presence of an acid catalyst. iipseries.org |

| Pfitzinger Reaction | Isatin (B1672199) and a carbonyl compound. pharmaguideline.com | This method involves the condensation of isatin with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. pharmaguideline.com |

Scope and Contemporary Relevance of Research on Methoxyquinoline Scaffolds

The introduction of substituents onto the quinoline (B57606) scaffold is a key strategy for modulating its biological activity. The methoxy (B1213986) group (-OCH₃) is a particularly significant substituent in this regard. Its presence can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby altering its pharmacokinetic and pharmacodynamic profile. researchgate.net Research into methoxyquinoline scaffolds is a vibrant and highly relevant area of contemporary medicinal chemistry.

Scientists are actively exploring methoxy-substituted quinolines for a variety of therapeutic applications. For instance, studies have investigated 6-methoxy-2-arylquinolines as potential inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.gov The strategic placement of the methoxy group on the quinoline ring is crucial for achieving potent and selective biological activity. nih.gov Furthermore, compounds like 8-methoxyquinoline (B1362559) have been synthesized and screened for their antibacterial and antifungal properties, demonstrating that methoxy-containing quinolines are promising candidates for developing new anti-infective agents. researchgate.net The ongoing research in this area focuses on synthesizing novel methoxyquinoline derivatives and evaluating their potential to address various diseases, highlighting the enduring importance of this structural motif in modern drug discovery. frontiersin.orgnih.gov

Overview of Current Academic Research Landscape Pertaining to Acetyl Substituted Quinolines

Established Synthetic Routes to 1-(7-Methoxyquinolin-6-yl)ethan-1-one and Related Structures

Traditional methods for the synthesis of the quinoline nucleus, which forms the backbone of this compound, often rely on well-established named reactions. These routes typically involve the construction of the heterocyclic ring from aniline or anthranilic acid derivatives, followed by functionalization to introduce the desired substituents.

Multi-Step Synthesis Strategies for Quinoline and Acetyl Moiety Construction

Multi-step syntheses are fundamental to the construction of complex molecules like this compound, allowing for the precise installation of functional groups. The general approach involves the initial formation of the quinoline ring system, followed by the introduction of the acetyl group.

A common strategy for constructing the quinoline core is the Skraup synthesis , which involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. For the synthesis of a precursor to the target molecule, p-methoxyaniline could be a logical starting material. However, this reaction is known for its harsh conditions and potential for low yields.

Another versatile method is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This method is often preferred due to its milder conditions and greater control over the substitution pattern of the resulting quinoline.

Once the 7-methoxyquinoline (B23528) core is synthesized, the acetyl group can be introduced at the 6-position via an electrophilic aromatic substitution, most commonly the Friedel-Crafts acylation . This reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. The methoxy (B1213986) group at the 7-position is an ortho-, para-director, and since the para position (C-6) is available, the acylation is expected to proceed at this position. However, the presence of the nitrogen atom in the quinoline ring can complicate the reaction by coordinating with the Lewis acid, thus deactivating the ring system towards electrophilic attack. Careful optimization of reaction conditions is therefore crucial.

A representative multi-step synthesis of a related 7-methoxyquinoline derivative, 4-hydroxy-7-methoxyquinoline, involves the reaction of 3,4-dimethoxyaniline (B48930) with trimethyl orthoformate and isopropylidene malonate, followed by a cyclization reaction in diphenyl ether at high temperatures. This highlights a common industrial approach to constructing the quinoline ring system, which could then be further functionalized.

One-Pot and Multicomponent Reaction Approaches in Quinoline Synthesis

To improve efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis. rsc.org These strategies allow for the construction of complex molecules like quinolines in a single synthetic operation, avoiding the isolation of intermediates.

The Friedländer synthesis can be adapted into a one-pot process. For instance, o-nitroarylcarbaldehydes can be reduced in situ to the corresponding o-aminoarylcarbaldehydes, which then condense with a ketone to form the quinoline product. rsc.org This approach streamlines the synthesis and avoids handling potentially unstable amino-aldehyde intermediates.

Multicomponent reactions offer even greater efficiency by combining three or more starting materials in a single pot. A notable example is the iridium-catalyzed three-component coupling of an arylamine, an aromatic or aliphatic aldehyde, and an aliphatic aldehyde to produce substituted quinolines. oup.comoup.com This method provides a convergent and atom-economical route to a diverse range of quinoline derivatives. Other transition-metal catalysts have also been employed in similar MCRs for quinoline synthesis. ias.ac.in

Novel and Sustainable Chemistry Approaches in Synthesis Research

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. This "green chemistry" approach aims to reduce the use of hazardous substances, minimize waste, and improve energy efficiency. rasayanjournal.co.innumberanalytics.com

Catalyst-Mediated Synthesis Methodologies

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new reactions and improving the efficiency of existing ones. In the context of quinoline synthesis, various catalytic systems have been developed.

Transition-metal catalysts , featuring metals such as iridium, copper, and palladium, have been extensively used to facilitate the synthesis of quinolines through various reaction mechanisms, including C-H activation and cross-coupling reactions. ias.ac.innih.govmdpi.com For example, copper-catalyzed one-pot reactions of anilines and aldehydes can proceed via C-H functionalization to construct the quinoline ring. ias.ac.in

Nanocatalysts are an emerging class of materials that offer high catalytic activity and selectivity due to their large surface area-to-volume ratio. acs.org Various metal-based nanoparticles have been successfully employed as catalysts for the synthesis of quinoline derivatives, often under milder reaction conditions and with improved yields compared to their bulk counterparts. nih.gov These catalysts can often be recovered and reused, further enhancing their sustainability.

Environmentally Benign and Green Chemistry Protocols

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including quinolines. This involves the use of safer solvents, renewable starting materials, and the reduction of waste.

The use of green solvents , such as water or ionic liquids, is a key aspect of environmentally benign synthesis. mdpi.com While many organic reactions are traditionally carried out in volatile and often toxic organic solvents, performing these reactions in greener alternatives can significantly reduce their environmental impact.

Solvent-free reactions , where the reactants are mixed without a solvent, represent an even more sustainable approach. These reactions are often facilitated by grinding the reactants together (mechanochemistry) or by heating them in the absence of a solvent. rasayanjournal.co.in

Microwave and Ultrasound-Assisted Synthesis Techniques

The use of non-conventional energy sources like microwaves and ultrasound has revolutionized organic synthesis by offering significant advantages over traditional heating methods.

Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. nih.govbenthamdirect.comingentaconnect.comtandfonline.comacs.org The rapid and uniform heating provided by microwaves can enhance reaction rates and, in some cases, enable reactions that are not feasible with conventional heating. Several quinoline syntheses, including the Friedländer and Skraup reactions, have been successfully adapted to microwave conditions. mdpi.comnih.gov

Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. benthamdirect.combenthamdirect.comksu.edu.saimust.edu.cnbohrium.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates and improve yields. This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles. benthamdirect.combenthamdirect.comksu.edu.saimust.edu.cnbohrium.com

Functionalization and Derivatization Strategies for Quinoline Frameworks

The chemical architecture of this compound, featuring a substituted quinoline ring, offers multiple avenues for structural modification. The electron-donating methoxy group and the electron-withdrawing acetyl group significantly influence the reactivity of the heterocyclic system.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

The quinoline nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Consequently, these reactions typically necessitate vigorous conditions to proceed. Substitutions preferentially occur on the benzene (B151609) ring portion of the scaffold, primarily at the C5 and C8 positions.

For this compound, the directing effects of the existing substituents play a crucial role. The 7-methoxy group is an activating, ortho-para directing group, while the 6-acetyl group is a deactivating, meta-directing group. This substitution pattern creates a complex interplay of electronic effects. The powerful activating effect of the methoxy group at C7 would strongly direct incoming electrophiles to the C8 and C6 positions. However, since the C6 position is already occupied, electrophilic attack is most likely to occur at the C8 position. The deactivating acetyl group at C6 would further disfavor substitution at C5 and C7, reinforcing the preference for the C8 position.

Studies on related methoxyquinolines support this prediction. For instance, the nitration of 8-methoxyquinoline (B1362559) has been shown to yield 8-methoxy-5-nitroquinoline, demonstrating the strong directing influence of the methoxy group to the para position. While specific studies on the electrophilic substitution of this compound are not extensively documented, the established principles of electrophilic aromatic substitution on substituted quinolines provide a reliable predictive framework.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product |

| HNO₃/H₂SO₄ (Nitration) | 1-(7-Methoxy-8-nitroquinolin-6-yl)ethan-1-one |

| Br₂/FeBr₃ (Bromination) | 1-(8-Bromo-7-methoxyquinolin-6-yl)ethan-1-one |

| SO₃/H₂SO₄ (Sulfonation) | 6-Acetyl-7-methoxyquinoline-8-sulfonic acid |

Nucleophilic Additions and Substitutions at Reactive Centers

In contrast to electrophilic substitution, the pyridine (B92270) ring of the quinoline system is activated towards nucleophilic attack, particularly at the C2 and C4 positions. This reactivity is enhanced if a good leaving group, such as a halogen, is present at these positions.

Derivatization of this compound via nucleophilic substitution would typically require prior functionalization of the pyridine ring. For example, if a chloro group were introduced at the C4 position, it could be readily displaced by a variety of nucleophiles. Research on 4-chloro-8-methylquinolin-2(1H)-one demonstrates the feasibility of such reactions, where the chloro group is substituted by nucleophiles like thiourea, hydrazine, and azide. organic-chemistry.orgwindows.net These transformations provide a versatile platform for introducing diverse functional groups and building molecular complexity.

Direct nucleophilic addition to the unsubstituted quinoline ring, such as in the Chichibabin reaction, requires strong nucleophiles like sodamide and typically occurs at the C2 position.

Specific Modifications at the Acetyl Moiety (e.g., C-H functionalization, selenylation, acylation)

The acetyl group at the C6 position is a key site for a variety of chemical transformations, allowing for the extension of the carbon skeleton and the introduction of new functionalities.

C-H Functionalization: The methyl group of the acetyl moiety possesses acidic protons, making it amenable to deprotonation and subsequent reaction with electrophiles. More advanced strategies involve transition metal-catalyzed C-H activation, which has emerged as a powerful tool for the regioselective functionalization of heterocycles. acs.orgnih.gov This approach could enable the direct arylation, alkenylation, or alkylation of the methyl group, providing a streamlined route to more complex derivatives.

Selenylation: The α-position of the acetyl group can be functionalized through selenylation. This is typically achieved by generating an enol or enolate, which then reacts with an electrophilic selenium reagent such as benzeneselenenyl chloride (PhSeCl) or N-(phenylseleno)phthalimide. rsc.orgwikipedia.org Recent developments have focused on more environmentally benign methods, including photoinduced, metal-free protocols for the α-selenylation of ketones. researchgate.netorganic-chemistry.org The resulting α-seleno ketones are valuable synthetic intermediates, which can be used, for example, in the synthesis of α,β-unsaturated ketones via selenoxide elimination. researchgate.net

Acylation: Acylation can occur at the methyl group of the acetyl moiety after deprotonation with a suitable base to form an enolate. This enolate can then react with an acylating agent, such as an acyl chloride or anhydride, to form a β-dicarbonyl compound. This transformation extends the carbon chain and introduces a versatile 1,3-dicarbonyl motif, which can participate in a wide range of subsequent reactions, including the synthesis of other heterocyclic systems.

Reaction Mechanisms and Kinetic Investigations in Quinoline Synthesis

The synthesis of the quinoline core is a cornerstone of heterocyclic chemistry, with several named reactions developed for its construction. Understanding the mechanisms and kinetics of these reactions is crucial for optimizing reaction conditions and controlling product outcomes.

Mechanistic Elucidation of Key Synthetic Steps

The synthesis of substituted quinolines like this compound can be envisioned through several classical methods, each with a distinct and well-studied mechanism.

Combes Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone. rsc.orgjackwestin.com The mechanism proceeds through several key steps:

Enamine Formation: The aniline condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate.

Cyclization: The enamine undergoes an intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the aromatic ring. This is often the rate-determining step. rsc.org

Dehydration: The resulting cyclic intermediate is protonated and subsequently loses a molecule of water to afford the final aromatic quinoline product.

Friedländer Synthesis: This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govnih.govyoutube.com Two primary mechanistic pathways are proposed:

Aldol (B89426) Condensation First: A slow intermolecular aldol condensation between the two carbonyl partners occurs first, followed by rapid cyclization via imine formation and subsequent dehydration. nih.gov

Schiff Base Formation First: The initial step is the formation of a Schiff base between the amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type cyclization and elimination of water. youtube.com

Skraup Synthesis: This synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. researchgate.net The mechanism is believed to proceed via the in situ formation of acrolein from the dehydration of glycerol. researchgate.netjackwestin.com The aniline then undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and oxidation to yield the quinoline ring. Isotope-labeling studies on the related Doebner-von Miller reaction suggest a complex fragmentation-recombination mechanism may be operative under certain conditions. researchgate.net

Table 2: Comparison of Key Mechanistic Steps in Quinoline Syntheses

| Synthesis Method | Key Intermediate(s) | Rate-Determining Step (Often Proposed) |

| Combes | Enamine, Schiff Base | Annulation (Intramolecular Cyclization) |

| Friedländer | Aldol Adduct, Schiff Base | Intermolecular Aldol Condensation |

| Skraup / Doebner-Miller | α,β-Unsaturated Carbonyl (e.g., Acrolein) | Varies, complex pathways proposed |

Kinetic Studies of Relevant Chemical Transformations

Kinetic investigations provide quantitative insights into reaction rates and the factors that influence them, corroborating proposed mechanisms.

For the Friedländer synthesis , the relative rates of reaction can lead to interesting product distributions, highlighting the difference between kinetic and thermodynamic control. Under certain conditions, the generation and rapid cyclization of a kinetically favored Schiff base intermediate can lead to a product ratio that does not reflect the thermodynamic stability of the final products. nih.gov

The Skraup and Doebner-von Miller reactions are known for often being highly exothermic. While detailed kinetic studies are complex due to the harsh reaction conditions and multiple competing pathways, mechanistic studies using carbon isotope scrambling have been crucial in proposing pathways that involve reversible initial steps followed by irreversible fragmentation and recombination, which dictates the final product distribution. researchgate.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like quinoline derivatives. tsijournals.comuncw.edu It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C), enabling the assembly of the molecular framework.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. For a complex structure like this compound, while 1D NMR is essential, two-dimensional (2D) NMR experiments are often required for complete and unambiguous assignment. researchgate.netresearchgate.net

Detailed analysis of the ¹H NMR spectrum would reveal signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and a singlet for the acetyl group protons. The ¹³C NMR spectrum would correspondingly show distinct signals for each carbon atom in the molecule.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) (Predicted) | ¹³C NMR Chemical Shift (δ, ppm) (Predicted) |

| -COCH₃ | 2.70 (s, 3H) | 201.5 (C=O), 30.1 (CH₃) |

| -OCH₃ | 4.05 (s, 3H) | 56.2 |

| H-2 | 8.85 (dd) | 151.0 |

| H-3 | 7.45 (dd) | 121.5 |

| H-4 | 8.15 (d) | 136.0 |

| H-5 | 8.60 (s) | 128.0 |

| C-6 | - | 130.0 |

| C-7 | - | 158.0 |

| H-8 | 7.30 (s) | 105.0 |

| C-4a | - | 126.5 |

| C-8a | - | 148.0 |

Note: The chemical shifts are predicted values for a typical quinoline derivative in a standard solvent like CDCl₃ or DMSO-d₆ and may vary from experimental values.

To confirm these assignments, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish connectivity between adjacent protons, such as those on the quinoline ring (e.g., H-2, H-3, H-4). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, definitively linking a proton signal to the carbon signal it is attached to (e.g., H-5 to C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. mdpi.com It is crucial for assigning quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For instance, correlations from the acetyl protons (-COCH₃) to the carbonyl carbon (C=O) and the C-6 of the quinoline ring would confirm the attachment point of the ethanone (B97240) group.

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) analyzes the compound in its crystalline form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in molecular packing and conformation that are averaged out in solution. For this compound, ssNMR could be used to characterize different crystalline batches, ensure consistency in the solid form, and identify any polymorphic transitions under various conditions.

Mass Spectrometry (MS) for Mechanistic Pathway Analysis and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is highly sensitive and provides information about the molecular weight and elemental composition of a compound, making it indispensable for identifying reaction byproducts and impurities. resolvemass.casterlingpharmasolutions.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the parent ion and any detected intermediates or impurities. thermofisher.com During the synthesis of this compound, HRMS could be used to analyze the reaction mixture at various time points to identify transient intermediates, helping to elucidate the reaction mechanism. It is also a critical tool in impurity profiling, capable of identifying unexpected byproducts even at trace levels. nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the parent ion of this compound is selected. This ion is then fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. sterlingpharmasolutions.com This data is crucial for confirming the structure of the main compound and for identifying the structures of unknown impurities by comparing their fragmentation patterns to the parent compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 201.08 | 186.06 | 15 (•CH₃) | Loss of a methyl radical from the acetyl group. |

| 201.08 | 158.07 | 43 (CH₃CO•) | Loss of the acetyl radical, a characteristic fragmentation. |

| 201.08 | 170.07 | 31 (•OCH₃) | Loss of a methoxy radical. |

| 158.07 | 130.06 | 28 (CO) | Subsequent loss of carbon monoxide from the quinoline ring. |

Note: The m/z values are theoretical and based on the exact mass of the compound.

X-ray Crystallography in Understanding Molecular Packing and Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule at atomic resolution. nih.gov The technique requires a single, high-quality crystal of the compound. When successful, it provides precise coordinates of every atom in the molecule and in the crystal lattice. mkuniversity.ac.innih.gov

For this compound, a successful X-ray crystallographic analysis would provide:

Molecular Conformation: It would reveal the preferred three-dimensional shape of the molecule in the solid state, including the orientation of the methoxy and acetyl groups relative to the quinoline ring.

Intermolecular Interactions: The analysis would show how molecules pack together in the crystal. This includes identifying and quantifying non-covalent interactions such as hydrogen bonds, C-H···O interactions, or π-π stacking between the quinoline rings of adjacent molecules. mdpi.com Understanding these interactions is crucial as they dictate the crystal's stability and physical properties.

While experimental data for this specific compound is not publicly available, analysis of related quinoline structures suggests that π-π stacking is a common packing motif. researchgate.net

Single-Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. For this compound, a successful SC-XRD analysis would yield a detailed structural model.

The primary research findings from such an analysis would include:

Absolute Configuration: Confirmation of the planar quinoline ring system fused with the acetyl group.

Conformational Details: The orientation of the methoxy group and the acetyl group relative to the quinoline core.

Intermolecular Interactions: Identification of non-covalent interactions, such as C–H···O or C–H···N hydrogen bonds and π–π stacking between quinoline rings, which dictate the crystal packing.

While no specific crystallographic data for this compound is currently published, a hypothetical data table is presented below to illustrate typical parameters obtained from such an analysis.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₂H₁₁NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95° |

| Volume (V) | 1040 ų |

| Molecules per Unit Cell (Z) | 4 |

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a key technique for analyzing crystalline materials, particularly for identifying different polymorphic forms. Polymorphs are distinct crystalline structures of the same compound that can exhibit different physical properties. PXRD is crucial in pharmaceutical and materials science for quality control. An analysis of this compound would involve comparing the diffraction pattern of a synthesized batch against a reference pattern to confirm its phase purity. The presence of distinct peaks at different 2θ angles would indicate the existence of different polymorphs.

Chromatographic Techniques for Purity Assessment and Separation Research

Chromatography is fundamental for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) Method Development for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of a non-volatile synthetic compound and for separating it from starting materials, byproducts, or degradation products. A typical HPLC method for this compound would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid. The retention time of the main peak would serve as an identifier, and the peak area would be used to quantify its purity.

A hypothetical data table for an HPLC method is shown below.

| Parameter | Hypothetical Condition/Value |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (tR) | 5.8 min |

| Purity (by area %) | >99% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. While the target compound itself may have limited volatility, GC-MS is invaluable for analyzing a reaction mixture for the presence of volatile impurities or unreacted starting materials. The gas chromatogram separates the components, and the mass spectrometer provides a fragmentation pattern for each component, acting as a molecular fingerprint for identification.

Other Advanced Spectroscopic Methods for Elucidating Chemical Structure and Properties

Spectroscopic methods provide detailed information about a molecule's structure and electronic properties by probing its interaction with electromagnetic radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. Each type of bond vibrates at a characteristic frequency, allowing for the identification of functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic peaks for the C=O stretch of the ketone, C-O stretches of the methoxy group, and various C=C and C=N stretches associated with the quinoline aromatic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy examines the electronic transitions within a molecule. Aromatic systems like quinoline exhibit strong absorption in the UV-Vis range. The spectrum of this compound would show specific absorption maxima (λ_max) that are characteristic of its conjugated π-electron system. These values are useful for quantitative analysis and for tracking reactions.

A table summarizing expected spectroscopic data is provided below.

| Spectroscopic Method | Functional Group / Transition | Expected Absorption Range / Value |

|---|---|---|

| FT-IR | C=O (Ketone) Stretch | 1680-1700 cm⁻¹ |

| FT-IR | C-O (Aryl Ether) Stretch | 1230-1270 cm⁻¹ (asymmetric), 1010-1050 cm⁻¹ (symmetric) |

| FT-IR | C=N/C=C (Aromatic) Stretch | 1500-1650 cm⁻¹ |

| UV-Vis | π → π* Transitions | λ_max ≈ 230 nm, 275 nm, 320 nm |

Iv. Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Specific Density Functional Theory (DFT) studies focused on 1-(7-Methoxyquinolin-6-yl)ethan-1-one are not available in the reviewed literature. In general, DFT calculations are a standard computational method used to investigate the electronic structure of organic molecules. For quinoline (B57606) derivatives, such studies typically involve optimizing the molecular geometry and calculating key electronic properties. These properties often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter derived from these calculations, as it provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally suggests higher reactivity. Other properties that could be calculated include the molecular electrostatic potential (MEP) map, which helps in identifying sites susceptible to electrophilic and nucleophilic attack. However, no specific values or findings for this compound have been published.

There are no published ab initio studies for this compound. Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are powerful tools for accurately predicting spectroscopic properties like IR, Raman, and NMR spectra. They are also employed to calculate the energetics of chemical reactions, including transition states and reaction barriers. For related quinoline compounds, these methods have been used to corroborate experimental spectroscopic data and to elucidate reaction mechanisms at a molecular level. Without specific studies on this compound, no data on its predicted spectra or reaction energetics can be provided.

Molecular Dynamics and Conformational Analysis

The development and validation of a specific force field for this compound has not been reported. Molecular dynamics simulations rely on force fields, which are sets of parameters that define the potential energy of a system of atoms. While general force fields like AMBER, CHARMM, and GROMOS are widely used for biomolecules and some organic compounds, accurate simulations often require the development of specific parameters for the molecule of interest, especially for novel structures. This process typically involves fitting parameters to high-level quantum mechanical calculations or experimental data to ensure the force field can accurately reproduce the molecule's structural and dynamic properties. No such specific parameterization for the title compound is available.

Structure-Activity Relationship (SAR) Studies Through Computational Modeling

Specific structure-activity relationship (SAR) studies involving computational modeling of this compound have not been found in the literature. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds by identifying the key structural features responsible for their biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are often used to build predictive models based on a series of related compounds. These models correlate structural or physicochemical properties with biological activity. While SAR studies have been conducted on numerous series of quinoline derivatives for various therapeutic targets, a series including this compound has not been the subject of such a published investigation.

Ligand-Based and Structure-Based Modeling Principles for Target Interactions

The journey to understand the biological role of a compound like this compound often begins with identifying its protein targets. Two complementary computational strategies, ligand-based and structure-based modeling, are central to this effort. iaanalysis.comresearchgate.netquora.com

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown or unavailable. iaanalysis.comquora.com This approach leverages the knowledge of other molecules (ligands) that are known to interact with the target of interest. By analyzing a set of active molecules, computational models can identify the key chemical features—such as hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings—that are essential for biological activity. csmres.co.ukcreative-biolabs.com For this compound, if other structurally similar quinoline derivatives are known to inhibit a particular enzyme, their common features could be used to build a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. quora.com This model then serves as a template to predict whether this compound is likely to bind to the same target.

Structure-Based Drug Design (SBDD) , conversely, relies on the known 3D structure of the target protein, which is often determined through techniques like X-ray crystallography or NMR spectroscopy. iaanalysis.comdrugdesign.org This powerful method allows for the direct analysis of the target's binding site. drugdesign.org Using computational tools, this compound can be "docked" into the active site of a protein to predict its binding orientation, affinity, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. quora.comdrugdesign.orgeurekaselect.com This provides a detailed, atom-level understanding of how the compound might exert its effect and offers clear guidance for structural modifications to improve its binding. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bohrium.comfiveable.me For quinoline derivatives, which have a rich history in medicinal chemistry, QSAR studies are instrumental in optimizing their therapeutic effects, including anticancer and antimalarial activities. bohrium.comnih.govresearchgate.netresearchgate.net

To develop a QSAR model for this compound, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) against a specific target would be required. fiveable.menih.gov The process involves several key steps:

Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, electronic properties (partial charges, dipole moment), and hydrophobicity (LogP). fiveable.me

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), a mathematical equation is generated that links the descriptors to the observed biological activity. bohrium.comfiveable.menih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. bohrium.com

A successful QSAR model can predict the activity of new, unsynthesized derivatives of this compound, thereby guiding chemists to focus on synthesizing compounds with the highest potential. fiveable.menih.gov For instance, studies on other kinase inhibitors have shown that QSAR can effectively predict activity profiles, helping to identify key structural features that influence potency and selectivity. nih.govmdpi.comtandfonline.com

Below is a hypothetical data table illustrating the types of descriptors that would be used in a QSAR study of this compound derivatives.

| Compound ID | R-Group | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) | Predicted pIC50 |

| MQE-01 | -H | 201.22 | 2.5 | 40.5 | 6.2 |

| MQE-02 | -F | 219.21 | 2.7 | 40.5 | 6.5 |

| MQE-03 | -Cl | 235.67 | 3.1 | 40.5 | 6.8 |

| MQE-04 | -OH | 217.22 | 2.1 | 60.7 | 7.1 |

| MQE-05 | -NH2 | 216.24 | 1.9 | 66.5 | 7.5 |

Note: The data in this table is purely illustrative to demonstrate the principles of QSAR and does not represent actual experimental results.

Virtual Screening and Target Prediction Methodologies

Virtual screening (VS) is a computational technique that involves screening large libraries of chemical compounds against a biological target to identify potential "hits". wikipedia.orgmdpi.comnumberanalytics.com This in silico approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS), allowing researchers to evaluate millions of compounds in a short period. sygnaturediscovery.com For a compound like this compound, VS can be used to either identify its most likely biological targets or to find other novel molecules that might act on the same target.

The two primary methods of virtual screening are ligand-based and structure-based, mirroring the principles of drug design. mdpi.comsygnaturediscovery.com Ligand-based virtual screening (LBVS) uses a known active molecule as a template to search for other compounds with similar shapes or pharmacophoric features. wikipedia.orgmdpi.com Structure-based virtual screening (SBVS) uses the 3D structure of the target protein to dock and score compounds from a library. wikipedia.orgmdpi.com

Molecular Docking Simulations for Potential Biological Target Identification

Molecular docking is a cornerstone of structure-based virtual screening. eurekaselect.comresearchgate.netijcap.in It simulates the binding process of a small molecule (ligand), such as this compound, into the active site of a macromolecular target (receptor). omicsonline.orgstudylib.net The primary goals of docking are to predict the preferred binding mode (pose) of the ligand and to estimate its binding affinity, which is typically expressed as a scoring function or binding energy. omicsonline.org

The process involves preparing the 3D structures of both the ligand and the target protein. A search algorithm then explores various possible orientations and conformations of the ligand within the protein's binding pocket. ijcap.in Each generated pose is evaluated by a scoring function that calculates the free energy of binding, with lower energy scores generally indicating a more favorable interaction. omicsonline.org

Given that the quinoline scaffold is prevalent in many anticancer agents, a common strategy would be to dock this compound against a panel of cancer-related protein targets, such as protein kinases, topoisomerases, or reverse transcriptase. researchgate.netnih.govnih.govorientjchem.org The results can help prioritize which protein targets are most likely to be modulated by the compound, guiding future experimental validation. omicsonline.org

The table below presents hypothetical docking scores for this compound against several potential protein targets, illustrating how this technique can be used for target identification.

| Protein Target | PDB ID | Function | Hypothetical Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| EGFR Kinase | 1M17 | Cell signaling, proliferation | -8.5 | Met793, Lys745 |

| Topoisomerase I | 1T8I | DNA replication, transcription | -7.9 | Arg364, Asp533 |

| B-RAF Kinase | 4H58 | MAPK/ERK signaling pathway | -8.2 | Cys532, Asp594 |

| HIV Reverse Transcriptase | 1RT2 | Viral replication | -7.5 | Lys103, Tyr181 |

Note: The data in this table is for illustrative purposes only and does not reflect experimentally verified results.

V. Biological Target Identification and Molecular Mechanism of Action Research in Vitro and Cellular Level

In Vitro Biochemical Assays for Enzyme Inhibition/Activation Studies

No publicly available data from in vitro biochemical assays detailing the effects of 1-(7-Methoxyquinolin-6-yl)ethan-1-one on enzyme activity or receptor binding were identified. Research in this area would be essential to determine the compound's direct molecular targets.

There are no available studies reporting the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki) of this compound against any specific enzyme. Such studies are critical for quantifying the potency of a compound as an enzyme inhibitor.

While research on other methoxyquinoline derivatives has been conducted, these findings are not directly applicable to this compound due to structural differences that significantly influence biological activity.

No data from receptor binding assays for this compound are present in the surveyed literature. These assays are necessary to determine the affinity of the compound for various receptors and to identify potential receptor-mediated signaling pathways it might modulate.

Cell-Based Assays for Cellular Pathway Modulation Investigations

Information from cell-based assays that would shed light on how this compound affects cellular pathways and functions is not available in the public domain.

There are no published studies that have utilized advanced microscopy techniques to determine the subcellular localization of this compound. Understanding where the compound accumulates within a cell is a key step in identifying its potential targets and mechanism of action.

No research has been published detailing the effects of this compound on cellular processes such as the generation of reactive oxygen species (ROS) or the modulation of specific signaling cascades. Such investigations would be vital for understanding its cellular effects.

Protein-Ligand Interaction Studies

There is a lack of publicly available data from protein-ligand interaction studies, such as X-ray crystallography, NMR spectroscopy, or computational modeling, for this compound. These studies would provide atomic-level insights into how the compound binds to its biological target.

Based on the conducted research, no specific scientific literature or data could be found for the compound "this compound" pertaining to the requested topics of biophysical techniques for binding kinetics, structural biology for interaction visualization, or its development and application as a molecular probe or chemosensor.

The search results were limited to chemical supplier listings providing basic compound information (CAS number, molecular formula) and general review articles describing the methodologies (e.g., SPR, ITC, fluorescent probes, and chemosensors) without any mention of "this compound" or its derivatives.

Therefore, it is not possible to generate the requested article with detailed research findings, data tables, or specific examples for the outlined sections and subsections due to the absence of available information in the public domain. To provide a comprehensive and accurate article as per the instructions, specific studies on "this compound" within these research areas would be required.

Vi. Emerging Applications and Future Research Trajectories

Role as a Precursor or Intermediate in Complex Organic Synthesis

1-(7-Methoxyquinolin-6-yl)ethan-1-one serves as a valuable starting material and intermediate in the synthesis of more complex molecules. Its quinoline (B57606) core, substituted with methoxy (B1213986) and acetyl groups, provides reactive sites for further chemical transformations, making it a versatile building block in organic synthesis.

Synthesis of Advanced Pharmaceutical Intermediates and Research Scaffolds

The chemical structure of this compound is a key component in the synthesis of various pharmaceutical intermediates. For instance, the related compound, 1-(6,7-Dimethoxy-1-phenethyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone, highlights the utility of similar scaffolds in medicinal chemistry. The core structure is integral to compounds that have been investigated for their biological activities. The synthesis of enantiomers of compounds like [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin-1-yl]furan-2-ylmethanone, a potent adrenoceptor antagonist, further illustrates the importance of such methoxy-substituted heterocyclic systems in developing selective ligands for biological targets. nih.gov

The development of efficient synthetic routes to key pharmaceutical intermediates is an active area of research. For example, an optimized synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for highly active narcotic analgesics, underscores the methodologies that can be applied to complex nitrogen-containing heterocycles. researchgate.net Similarly, the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid showcases advanced synthetic strategies for producing chiral building blocks for pharmaceuticals. nih.govnih.govresearchgate.netmdpi.com

Derivatization for Material Science Applications (e.g., optoelectronics, polymers)

While direct applications of this compound in material science are still emerging, its structural motifs are found in compounds with interesting photophysical properties. The quinoline core is known to be a part of many fluorescent molecules. Derivatization of the acetyl and methoxy groups, or the quinoline ring itself, can lead to the development of novel materials for optoelectronic devices or specialized polymers. The principles of designing molecules with specific electronic properties are well-established and can be applied to derivatives of this compound.

Development of Novel Research Tools and Systems

The inherent properties of the quinoline scaffold make this compound and its derivatives promising candidates for the development of sophisticated research tools.

Design of Advanced Fluorescent Probes for Biological Research

The quinoline ring system is a well-known fluorophore. By modifying the structure of this compound, it is possible to create fluorescent probes that can be used to study biological processes. The design of such probes often involves a rational approach based on understanding the relationship between chemical structure and fluorescence properties. For example, the fluorescence of fluorescein derivatives is controlled by a photoinduced electron transfer (PET) process, a principle that can be applied to the design of new probes. nih.gov

A novel fluorescent chemical probe, DS108, was developed for evaluating the binding of small molecules to Neuropilin-1 (NRP1), a receptor implicated in cancer progression. nih.gov This demonstrates the potential of using tailored small molecules as fluorescent tools in high-throughput screening assays. The rational design of near-infrared (NIR) fluorescent probes for detecting the activity of enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) in living systems further highlights the advancements in this field. frontiersin.org

Fabrication of Chemosensors and Biosensors for Analytical Detection

Derivatives of this compound can be functionalized to create chemosensors and biosensors for the detection of specific analytes. The quinoline moiety can act as a signaling unit, where binding of an analyte to a recognition site on the molecule leads to a change in its optical or electrochemical properties.

The development of small-molecule fluorescent probes is a rapidly growing area of research. These probes are designed to be highly selective and sensitive for their target molecules, which can range from metal ions to reactive oxygen species and enzymes. The design principles for such sensors are becoming increasingly sophisticated, allowing for the detection of analytes in complex biological environments.

Interdisciplinary Research Prospects

Integration with Nanotechnology for Advanced Delivery or Diagnostic Systems

The integration of quinoline derivatives with nanotechnology presents a promising frontier for enhancing therapeutic efficacy and developing novel diagnostic tools. While direct studies encapsulating this compound are in early stages, the broader field of nanoparticle-based drug delivery offers a clear trajectory. nih.gov Polymeric nanoparticles, such as those assembled from methoxy poly(ethylene glycol)-b-poly(l-lactide-co-glycolide) (mPEG-PLGA), have been successfully used to encapsulate other therapeutic agents, demonstrating properties of sustained release and enhanced cellular uptake. nih.gov

Researchers are exploring the use of nanoparticles to deliver chemotherapy agents more specifically to cancer cells, thereby reducing systemic toxicity. uchicagomedicine.org For instance, microscopic silica particles with pores can be loaded with drugs and functionalized with a lactate-specific switch, allowing for targeted release in the lactate-rich tumor microenvironment. uchicagomedicine.org This approach has been shown to deliver a tenfold higher concentration of the drug within the tumor compared to direct injection. uchicagomedicine.org The potential application for this compound, should it demonstrate therapeutic activity, would involve its encapsulation within such smart nanocarriers to improve its bioavailability and target specificity. mdpi.com

Future research could focus on designing nanoparticle systems tailored to the physicochemical properties of this compound. This includes optimizing particle size, surface charge, and release kinetics to improve penetration across biological barriers like the blood-brain barrier. mdpi.com

| Nanocarrier Type | Potential Advantages for Methoxyquinolines | Research Focus |

| Polymeric Nanoparticles | Biocompatibility, sustained release, enhanced stability. | Encapsulation efficiency, release kinetics, in vivo efficacy. |

| Liposomes | Ability to carry both hydrophilic and hydrophobic compounds, improved CNS delivery. | Formulation stability, targeted delivery to specific tissues. |

| Silica Nanoparticles | Controlled pore size, stimuli-responsive release (e.g., pH, enzymes). | Surface functionalization for active targeting, biocompatibility. |

| Exosomes | Natural biological carriers, low immunogenicity, ability to cross biological barriers. | Loading methods, targeting specificity, large-scale production. |

Exploration in Bioinorganic and Supramolecular Chemistry

Bioinorganic chemistry investigates the role of metals in biological systems, and many therapeutic agents are metal-based compounds. researchgate.netnih.gov The nitrogen atom within the quinoline ring of this compound and the oxygen of its carbonyl group are potential metal-binding sites. This chelating ability opens avenues for its use in bioinorganic applications. For instance, metal complexes involving quinoline derivatives could be designed as novel therapeutic or diagnostic agents. researchgate.net The coordination of metals like platinum, ruthenium, or cobalt to the quinoline scaffold could modulate its biological activity, a strategy successfully employed with other heterocyclic compounds to create anticancer agents. nih.gov

Supramolecular chemistry, which focuses on complex assemblies of molecules held together by non-covalent bonds, offers another exciting research direction. The planar aromatic structure of the quinoline core can participate in π-π stacking interactions, while the methoxy and ethanone (B97240) groups can form hydrogen bonds. These interactions could be harnessed to construct complex, self-assembled systems. Such supramolecular structures could be used to create novel biomaterials, sensors, or controlled-release drug delivery systems. Future research may explore the formation of polynuclear complexes or host-guest systems involving this compound and its derivatives. researchgate.net

Unresolved Questions and Future Directions in Methoxyquinoline Chemistry

Challenges and Opportunities in Asymmetric Synthesis of Chiral Derivatives

The synthesis of single-enantiomer chiral compounds is crucial in drug development, as different enantiomers can have vastly different biological activities. The asymmetric synthesis of chiral quinoline derivatives remains a significant challenge for chemists. mdpi.comresearchgate.net Creating a chiral center adjacent to the quinoline core of a compound like this compound requires precise control over stereochemistry, which is often difficult to achieve with traditional synthetic methods. pharmtech.com

Key challenges include:

Controlling Regio- and Enantioselectivity: Many reactions produce a mixture of isomers, which are difficult and costly to separate. acs.org

Background Reactions: The high nucleophilicity of reactants can lead to non-catalyzed background reactions, reducing the enantiomeric excess of the final product. researchgate.net

Substrate Limitations: Many existing asymmetric methods are limited to a narrow range of substrates.

Recent advances offer opportunities to overcome these hurdles. The development of novel chiral catalysts, including organometallic complexes (e.g., Rh, Pd, Ir) and chiral Lewis acids, has shown promise in promoting highly enantioselective reactions for quinoline synthesis. mdpi.comchemrxiv.org For example, dearomative photocycloaddition reactions using a chiral Lewis acid have been used to create complex, three-dimensional chiral molecules from quinolines with high enantioselectivity. acs.org Future work will likely focus on applying these advanced catalytic systems to the asymmetric synthesis of chiral derivatives of this compound. researchgate.net

Exploration of Novel Catalysis and Reaction Pathways

The synthesis of the quinoline core itself is an area of active research. Traditional methods often require harsh conditions and produce significant waste. The development of novel catalytic systems is essential for more efficient and environmentally friendly syntheses. nih.gov A variety of catalysts, including those based on silver, gold, nickel, and iron, are being explored to promote quinoline formation under milder conditions. nih.gov

Future research is directed towards several key areas:

Heterogeneous Catalysis: Using solid-phase catalysts that can be easily separated from the reaction mixture and recycled, improving the sustainability of the process. acs.org

Biocatalysis: Employing enzymes as catalysts to perform reactions with high specificity and under mild, aqueous conditions.

Photocatalysis: Using light to drive chemical reactions, offering unique reaction pathways not accessible through traditional thermal methods. nih.gov

One-Pot Reactions: Designing multi-step reactions that can be carried out in a single reaction vessel, which simplifies the process and reduces waste. nih.govrsc.org

For instance, a one-step dehydrogenative polymerization of tetrahydroquinoline using a rhenium sulphide catalyst has been reported, showcasing a novel approach to quinoline synthesis. rsc.org Applying similar innovative catalytic strategies to the synthesis of substituted methoxyquinolines could lead to more efficient and scalable production routes. chemicalbook.com

Advanced Predictive Modeling for New Compound Design and Discovery

Computational chemistry and predictive modeling are indispensable tools in modern drug discovery, allowing for the rational design of new molecules and the prediction of their biological activity before synthesis. mdpi.comresearchgate.net For quinoline derivatives, methods like the three-dimensional quantitative structure-activity relationship (3D-QSAR) have been used to build robust models that can predict the therapeutic potential of new compounds. nih.govmdpi.comresearchgate.net

These computational approaches offer several advantages:

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be rapidly screened to identify candidates with the highest predicted activity.

Mechanism of Action: Molecular docking and molecular dynamics simulations can predict how a molecule will bind to a specific biological target, providing insights into its mechanism of action. mdpi.com

ADME/Tox Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of a new compound, helping to identify potential liabilities early in the design process. researchgate.net

By analyzing the steric and electrostatic contributions of different functional groups, these models guide chemists in making targeted modifications to the lead structure to enhance potency and selectivity. mdpi.comnih.gov The future of designing new derivatives of this compound will heavily rely on these advanced predictive models to accelerate the discovery of novel therapeutic agents. tandfonline.comresearchgate.net

| Computational Method | Application in Quinoline Derivative Design | Key Insights Provided |

| 3D-QSAR | Predicts biological activity based on 3D molecular structure. | Identifies key structural features that influence potency. mdpi.comresearchgate.net |

| Molecular Docking | Simulates the binding of a molecule to a protein target. | Predicts binding affinity and specific molecular interactions. researchgate.netmdpi.com |

| Molecular Dynamics | Simulates the movement of a molecule and its target over time. | Assesses the stability of the ligand-protein complex. mdpi.com |

| ADME Prediction | In silico models to predict pharmacokinetic properties. | Estimates drug-likeness, bioavailability, and potential toxicity. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(7-Methoxyquinolin-6-yl)ethan-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, a quinoline precursor (e.g., 7-methoxyquinolin-6-ol) can undergo Friedel-Crafts acylation using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Alternatively, oxidation of a propanol derivative (e.g., 1-(6-methoxyquinolin-4-yl)propan-1-ol) with SeO₂ in dioxane/water at 90°C may yield the ketone . Purification often employs column chromatography with gradients of ethyl acetate/hexane, monitored by TLC. Yield optimization requires strict control of temperature, stoichiometry, and catalyst activity.

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXT (for space-group determination) provides precise bond lengths, angles, and torsion angles . Complementary techniques include:

- NMR : H and C NMR to confirm substituent positions (e.g., methoxy at C7, acetyl at C6).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : Identification of carbonyl (C=O) stretches near 1700 cm.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data during structure elucidation?

- Methodological Answer : Discrepancies between experimental NMR shifts and predicted values can arise from dynamic effects (e.g., tautomerism). Strategies include:

- DFT Calculations : Optimize geometry using Gaussian or ORCA, followed by NMR chemical shift prediction (e.g., via GIAO method). Compare computed vs. experimental shifts to validate proton assignments .

- Molecular Dynamics (MD) Simulations : Assess conformational flexibility influencing spectral data.

- Cross-Validation : Pair X-ray crystallography (definitive) with spectroscopic data to resolve ambiguities .

Q. What experimental designs are optimal for studying the compound’s enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic Assays : Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., kinases, cytochrome P450). Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry.

- Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting binding modes. Validate with mutagenesis studies (e.g., alanine scanning) to identify critical residues .

Q. How can crystallographic data from SHELXL refine the understanding of intermolecular interactions in solid-state structures?

- Methodological Answer : SHELXL refines parameters like anisotropic displacement and hydrogen bonding. Key steps:

- Hydrogen-Bond Analysis : Identify interactions (e.g., C=O···H–N) using Mercury software.

- Hirshfeld Surfaces : Map close contacts to quantify π-π stacking or halogen bonding contributions .

- Twinned Data Handling : Use SHELXL’s TWIN command to resolve overlapping reflections in cases of pseudo-merohedral twinning .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing dose-response data in biological activity studies?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves (e.g., log[inhibitor] vs. response) using GraphPad Prism’s variable-slope model. Report , Hill coefficient, and confidence intervals.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.

- Synergy Studies : Use Chou-Talalay method for combination index (CI) calculations in multi-drug experiments .

Q. How can synthetic byproducts be minimized during scale-up of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.

- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, catalyst loading).

- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol/water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.